molecular formula C22H22FN3O2S B1665730 Altanserin CAS No. 76330-71-7

Altanserin

Katalognummer: B1665730
CAS-Nummer: 76330-71-7
Molekulargewicht: 411.5 g/mol
InChI-Schlüssel: SMYALUSCZJXWHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Altanserin is a selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist and a fluorine-18-labeled positron emission tomography (PET) tracer used for imaging 5-HT2A receptor distribution in vivo . Structurally, it is a fluorobenzoyl derivative related to ketanserin, a well-known antihypertensive agent and serotonin antagonist . Radiolabeled [¹⁸F]this compound has been extensively validated in humans and rodents for quantifying 5-HT2A receptor availability, particularly in cortical regions such as the frontal and parietal cortices, which exhibit high receptor density .

Key characteristics of this compound include:

  • High binding affinity: In vitro studies report a Ki value of 0.13 nM for 5-HT2A receptors, with moderate selectivity over dopamine D2 (Ki = 62 nM) and α1-adrenergic receptors (Ki = 4.55 nM) .
  • Metabolic profile: this compound produces lipophilic radiometabolites that cross the blood-brain barrier (BBB), contributing to nonspecific binding. This complicates kinetic modeling but can be mitigated using equilibrium imaging protocols .
  • P-glycoprotein (PgP) interaction: In rodents, this compound is a substrate for the efflux transporter PgP, reducing brain uptake by 2.1–2.8-fold unless inhibited (e.g., by cyclosporine A). This effect is region-dependent, with higher PgP activity in the striatum than the cerebellum .

Vorbereitungsmethoden

Radiochemical Synthesis of [¹⁸F]Altanserin

Thermal Heating vs. Microwave-Assisted Reactions

Comparative studies reveal distinct advantages and limitations:

Parameter Thermal Heating (150°C) Microwave (300W)
Reaction Time 9–15 minutes 5 minutes
Radiochemical Yield (RCY) 13.2 ± 2.0% (n=20) 20 ± 6% (n=10)
Equipment Complexity Standard heating mantle Customized microwave cavity
Scalability Suitable for multi-Ci production Limited by microwave chamber size

Thermal methods using thermostat-regulated lamps (e.g., GE TracerLab modules) provide more consistent results for routine production, while microwave approaches enable rapid screening of reaction variables.

Purification and Formulation

Solid-Phase Extraction (SPE) Workflow

Post-reaction purification involves a three-step process:

  • Acidification : Dilution with 0.08M sodium acetate buffer (pH 5.0) containing 4.1% ethanol and 8.2% tetrahydrofuran
  • C18 SPE Cartridge : Load reaction mixture onto preconditioned Waters SepPak Light cartridges, eluting impurities with 10 mL water followed by 5 mL ethanol/water (30:70)
  • Final Elution : [¹⁸F]this compound recovered in 2 mL ethanol, reformulated in phosphate-buffered saline for injection

This SPE protocol removes >98% of unreacted [¹⁸F]fluoride and precursor, reducing HPLC purification time by 40% compared to earlier methods.

HPLC Purification Parameters

Semipreparative HPLC remains the gold standard for final purification:

  • Column : Nucleosil 100-7 C18, 250×10 mm
  • Mobile Phase : 0.05M sodium acetate (pH 5.0)/methanol/tetrahydrofuran (55:27:18 v/v)
  • Flow Rate : 9 mL/min with UV detection at 254 nm
  • Elution Time : 12–14 minutes, collecting the middle 80% of the radioactive peak

Recent optimizations demonstrate that substituting tetrahydrofuran with acetonitrile (15% v/v) improves peak symmetry but increases residual solvent levels above pharmacopeial limits.

Quality Control and Metabolite Analysis

Radiochemical Purity Assessment

Analytical HPLC methods for quality control utilize:

  • Column : Symmetry C18, 4.6×150 mm, 5µm
  • Mobile Phase : 0.1% trifluoroacetic acid/acetonitrile (65:35)
  • Retention Time : 6.2 minutes for [¹⁸F]this compound vs. 3.8 minutes for major metabolite altanserinol

Validated methods show intra-day variability <2% in retention times and <5% in peak area reproducibility.

Metabolite Profiling

In vivo metabolism studies identify four major radiometabolites:

  • Altanserinol : Ketone reduction product (23% of plasma activity at 30 minutes post-injection)
  • 4-(4-Fluorobenzoyl)piperidine (FBP) : N-dealkylation metabolite (undetectable in humans)
  • FBP-glucuronide : Phase II metabolite of FBP (9% plasma activity)
  • This compound-N-oxide : Autoxidation product (<1%)

Crucially, altanserinol crosses the blood-brain barrier, necessitating metabolite-corrected input functions for accurate kinetic modeling. SPE recoveries for parent compound vs. metabolites are 92±3% vs. 45±7%, requiring mathematical correction during quantification.

Synthesis Optimization Strategies

Solvent System Optimization

Comparative studies of aprotic solvents reveal:

  • DMSO : Higher yields (25%) but problematic residual levels requiring additional SPE steps
  • DMF : Lower yields (18%) but easier removal via azeotropic distillation
  • Ionic Liquids : Experimental use of [BMIM][NTf₂] increases RCY to 28% but complicates purification

Dual-Labeling Techniques

A breakthrough method synthesizes [¹⁸F][²H]this compound via:

  • Deuterium incorporation at the piperidine methylene groups
  • Simultaneous [¹⁸F]fluorination and [²H]labeling in one pot
  • Enables simultaneous PET/MRS studies of 5-HT₂A receptor density and occupancy

Analyse Chemischer Reaktionen

Arten von Reaktionen: Altanserin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Substitutionsreaktionen: Das Fluoratom in der Benzoylgruppe kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.

    Oxidation und Reduktion: Der Quinazolinonanteil kann Oxidations- und Reduktionsreaktionen unterliegen, obwohl diese in praktischen Anwendungen weniger häufig sind.

Häufige Reagenzien und Bedingungen:

    Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine und Thiole. Reaktionsbedingungen beinhalten typischerweise die Verwendung von polaren aprotischen Lösungsmitteln und mildem Erhitzen.

    Oxidation und Reduktion: Reagenzien wie Wasserstoffperoxid oder Natriumborhydrid können unter kontrollierten Bedingungen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen verschiedene Derivate von this compound mit modifizierten pharmakologischen Eigenschaften liefern.

Wissenschaftliche Forschungsanwendungen

Neuroimaging Applications

Positron Emission Tomography (PET)
Altanserin is predominantly used as a radioligand labeled with fluorine-18 for PET imaging. This application allows researchers to visualize and quantify 5-HT2A receptor binding in the human brain. The ability to assess serotonin receptor availability is crucial for understanding various neuropsychiatric conditions.

Key Findings from PET Studies

  • Quantification of 5-HT2A Receptors : Studies have demonstrated that this compound can reliably quantify 5-HT2A receptors within two hours post-infusion, providing insights into receptor dynamics in both healthy individuals and those with psychiatric disorders .
  • Age-Related Changes : Research indicates that binding of this compound decreases with age, suggesting that age-related neurobiological changes may affect serotonin receptor availability .
  • Clinical Relevance : In patients with anorexia nervosa, PET studies using this compound have shown significant reductions in 5-HT2A receptor activity across various cortical regions, indicating its potential role in understanding the neurobiology of eating disorders .

Pharmacological Research

This compound's role extends beyond imaging; it is also utilized in pharmacological studies to explore the effects of serotonergic modulation on neurotransmitter systems.

Case Studies

  • Effects on Acetylcholine Release : A study investigated the impact of this compound on acetylcholine release in the primate brain. The findings revealed that serotonergic antagonism led to significant regional changes in acetylcholine binding, demonstrating the interplay between serotonin and acetylcholine systems .
  • Investigating Depression : Research involving depressed patients has utilized this compound to assess alterations in 5-HT2A receptor binding compared to controls. Results have been mixed, highlighting the complexity of serotonin's role in mood disorders and the need for further investigation .

Animal Studies

This compound has also been extensively studied in animal models, particularly rodents and canines, to understand its pharmacokinetics and receptor binding characteristics.

Notable Research Outcomes

  • Binding Characteristics : In rat studies, this compound showed high affinity and selectivity for the 5-HT2A receptor. Displacement studies indicated significant reductions in specific binding when pretreated with this compound, confirming its efficacy as a radioligand .
  • Canine Brain Studies : Recent studies have demonstrated that [18F]this compound PET is effective for visualizing 5-HT2A receptors in canine brains, further validating its use across species for comparative neuropharmacological research .

Summary Table of Applications

Application AreaDescriptionKey Findings
NeuroimagingUsed as a radioligand for PET studies on 5-HT2A receptorsReliable quantification of receptors; age-related decreases observed
Pharmacological ResearchInvestigates effects on neurotransmitter systemsSignificant changes in acetylcholine release; mixed results in depression studies
Animal StudiesExplores binding characteristics and pharmacokineticsHigh affinity for 5-HT2A receptors confirmed; effective across species for comparative studies

Wirkmechanismus

Altanserin exerts its effects by binding selectively to the 5-HT2A receptor, a G-protein-coupled receptor involved in the modulation of neurotransmission. Upon binding, this compound acts as an antagonist, blocking the receptor’s activity and preventing the downstream signaling pathways that would normally be activated by serotonin . This blockade can help in modulating mood, perception, and cognition, making it valuable in the study of psychiatric disorders.

Vergleich Mit ähnlichen Verbindungen

Altanserin is compared below with structurally and functionally related compounds, focusing on binding affinity, selectivity, pharmacokinetics, and clinical utility.

Ketanserin

  • Structure : Both are benzoyl derivatives, but ketanserin lacks the fluorine-18 label, limiting its use in PET imaging .
  • Binding affinity : Ketanserin has lower 5-HT2A selectivity (Ki = 0.15 nM for 5-HT2A vs. 8.7 nM for α1-adrenergic receptors) .
  • Clinical use: Ketanserin is primarily used as an antihypertensive, whereas this compound’s radiolabeled form enables noninvasive receptor mapping .

MDL 100907

  • Affinity and selectivity : MDL 100907 exhibits comparable 5-HT2A affinity (Ki = 0.15 nM) but superior selectivity over D2 receptors (Ki = 150 nM vs. This compound’s 62 nM) .
  • PET tracers : [¹¹C]MDL 100907 and its ¹⁸F-labeled analogs show slower kinetics but fewer radiometabolites, simplifying quantification .
  • Clinical utility : MDL 100907 derivatives are preferred for studies requiring minimal metabolite interference .

Setoperone

  • Binding profile : Setoperone binds to both 5-HT2A and D2 receptors, reducing specificity. This compound’s D2 affinity is 62 nM, making it more selective .
  • Imaging performance : Setoperone’s cortical/cerebellar ratio peaks at 3–4, while this compound achieves ratios up to 11 in rodents, reflecting higher target specificity .

Novel 5-HT2A Tracers (MA-1, MH.MZ )

  • Improved log P values : MA-1 and MH.MZ exhibit log P values of 2–3, similar to this compound, ensuring optimal BBB penetration .
  • Enhanced selectivity : These tracers show negligible off-target binding to dopamine or adrenergic receptors, addressing this compound’s moderate D2/α1 affinity .

Table 1. Comparative Profiles of 5-HT2A PET Tracers

Compound 5-HT2A Ki (nM) D2 Ki (nM) α1 Ki (nM) Radiometabolites? Cortical/Cerebellar Ratio PgP Substrate?
This compound 0.13 62 4.55 Yes 11 (rodents) Yes (rodents)
MDL 100907 0.15 150 >1000 No 15 (primates) No
Setoperone 0.30 10 20 Yes 3–4 (humans) Yes
MA-1 0.08 >1000 >1000 No 18 (preclinical) No

Key Research Findings

Gender Differences : Males exhibit higher this compound binding in frontal, temporal, and occipital cortices, suggesting sex-dependent 5-HT2A expression .

Aging Effects : [¹⁸F]this compound binding declines linearly with age in the orbitofrontal cortex, highlighting receptor loss in neurodegenerative disorders .

Metabolite Correction : Equilibrium imaging protocols (6+ hours post-injection) stabilize specific binding by accounting for radiometabolites, improving clinical reliability .

Biologische Aktivität

Altanserin, a selective antagonist of the 5-HT2A receptor, has garnered attention for its potential implications in neuropharmacology and psychiatric research. This article delves into the biological activity of this compound, supported by various studies, case analyses, and data tables.

Chemical Profile

This compound is characterized by its high affinity for the 5-HT2A receptor with a Ki value of 0.13 nM, indicating potent antagonistic properties. It exhibits selectivity over other receptors such as α1 (Ki = 4.55 nM), 5-HT2C (Ki = 40 nM), D2 (Ki = 62 nM), and 5-HT1A (Ki = 1570 nM) . This selectivity is crucial for its application in research focused on serotonin-related pathways.

This compound functions primarily as a 5-HT2A receptor antagonist, influencing serotonergic signaling pathways that are implicated in various neuropsychiatric conditions. The blockade of these receptors can modulate behaviors associated with mood disorders, anxiety, and psychosis.

Case Studies

  • Chronic CORT Depression Model : A study utilizing [18F] this compound PET imaging demonstrated increased binding potential in several cortical regions except the anterior cingulate cortex (ACC) after chronic corticosterone administration in rats. This suggests alterations in serotonergic activity under stress conditions .
  • Neuroimaging Studies : Research indicates that [18F] this compound is effective for in vivo quantification of 5-HT2A receptor availability. In one study, it was shown that the binding potential was stable across different conditions, validating its use in human studies .
  • Behavioral Impact : In behavioral assays, the administration of this compound influenced climbing behavior in forced swim tests, indicating its role in modulating depressive-like behaviors through serotonergic pathways .

Data Tables

The following table summarizes key findings related to this compound's biological activity:

Study FocusMethodologyKey Findings
CORT Depression ModelPET Imaging with [18F] this compoundIncreased BPND in cortical regions; altered serotonergic signaling
Neuroimaging ValidationHuman PET StudiesStable binding potential across conditions
Behavioral AnalysisForced Swim TestModulation of depressive-like behaviors

Q & A

Basic Research Questions

Q. What is the primary application of [¹⁸F]altanserin in neuroimaging research?

[¹⁸F]this compound is a positron emission tomography (PET) radioligand used to quantify serotonin 2A (5-HT2A) receptor availability in vivo. It binds selectively to 5-HT2A receptors, enabling researchers to map receptor density in cortical and subcortical regions. Its utility lies in studying neuropsychiatric disorders (e.g., depression, Alzheimer’s disease) and serotoninergic modulation in conditions like borderline personality disorder .

Q. What experimental design factors influence [¹⁸F]this compound brain uptake in preclinical models?

Key factors include:

  • Efflux transporters : In rodents, [¹⁸F]this compound is a substrate for P-glycoprotein (PgP), which limits brain penetration. Co-administration of PgP inhibitors (e.g., cyclosporine A) increases uptake by 2.1–2.8-fold, with region-dependent variability .
  • Metabolite correction : Lipophilic radiometabolites cross the blood-brain barrier (BBB), necessitating arterial blood sampling for metabolite correction to isolate specific binding .
  • Reference regions : The cerebellum, which has negligible 5-HT2A receptors, is used as a reference region in kinetic models (e.g., Logan graphical analysis) to estimate nonspecific binding .

Q. How is [¹⁸F]this compound binding quantified in PET studies?

Quantification uses:

  • Compartmental models : Two-tissue compartment models (2TCM) and Logan graphical analysis with arterial input functions to calculate distribution volume (VT) .
  • Reference tissue models : Simplified reference tissue model (SRTM2) or multilinear reference tissue model (MRTM2) to derive binding potential (BPND or BPP) without arterial sampling .
  • Steady-state protocols : Bolus/infusion paradigms (e.g., 1.75 h infusion) achieve equilibrium in brain and plasma, enabling shorter scan times (40–90 min) .

Advanced Research Questions

Q. How do radiometabolites of [¹⁸F]this compound complicate PET data interpretation?

[¹⁸F]this compound metabolites (e.g., hydroxylated derivatives) cross the BBB and contribute to nonspecific binding, inflating VT values. Dual-input function models (parent tracer + metabolites) improve accuracy but require arterial sampling. Single-input Logan models correlate well with dual-input results (r² > 0.99) but overestimate VT by ~15% due to metabolite contamination .

Q. What contradictions exist in gender-based differences in 5-HT2A receptor binding using [¹⁸F]this compound?

  • Supporting evidence : Males show higher BPND in frontal, temporal, and thalamic regions than females, possibly due to estrogen modulation of receptor density .
  • Contradictions : Some studies report no gender differences in cortical regions, attributed to small sample sizes or methodological variability (e.g., age range, reference region selection) .
  • Clinical relevance : In borderline personality disorder, females exhibit higher receptor binding than males, correlating with aggression and impulsivity .

Q. How does age affect [¹⁸F]this compound binding in clinical populations?

  • Healthy aging : 5-HT2A receptor density declines with age, particularly in cortical regions, as shown by reduced [¹⁸F]this compound binding potential (BPND) .
  • Neurodegenerative disorders : Alzheimer’s disease patients exhibit lower binding in the anterior cingulate and prefrontal cortex compared to age-matched controls, independent of comorbid depression .

Q. What methodological challenges arise when studying [¹⁸F]this compound in subcortical regions?

  • Low signal-to-noise : Subcortical regions (e.g., striatum, hippocampus) have lower receptor density, leading to poor discrimination between specific and nonspecific binding .
  • PgP interference : Regional PgP expression heterogeneity (e.g., lower in cerebellum) biases reference tissue models in subcortical areas .
  • Partial volume effects : CSF dilution in small regions requires MR-based correction to improve accuracy .

Q. How do pharmacological challenges (e.g., SSRIs) impact [¹⁸F]this compound binding measurements?

  • Citalopram challenge : Acute SSRI administration increases synaptic serotonin but does not alter [¹⁸F]this compound binding, suggesting 5-HT2A receptors are insensitive to short-term serotonin fluctuations .
  • Ketanserin blockade : Saturating doses reduce specific binding to cerebellar levels, validating cerebellum as a reference region .

Q. Key Methodological Recommendations

  • Use bolus/infusion protocols for steady-state imaging .
  • Validate reference regions with blocking studies (e.g., ketanserin) .
  • Correct for radiometabolites via arterial sampling or validated reference models .
  • Account for PgP expression heterogeneity in cross-species studies .

Eigenschaften

IUPAC Name

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2S/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16H,9-14H2,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYALUSCZJXWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5043891
Record name Altanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5043891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76330-71-7
Record name Altanserin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76330-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Altanserin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076330717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Altanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5043891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Altanserin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.272
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALTANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5015H744JQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.